molecular formula C18H19ClN2OS B5215610 1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine

1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine

Cat. No. B5215610
M. Wt: 346.9 g/mol
InChI Key: NQJZRCYVUAQNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is also known as TFMPP, which is an abbreviation for its common name, trifluoromethylphenylpiperazine. The synthesis method of TFMPP is complex and involves several steps.

Mechanism of Action

The mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonin system in the brain, particularly on the 5-HT2A and 5-HT2C receptors. TFMPP is thought to act as an agonist at these receptors, which leads to the release of serotonin and other neurotransmitters. This can result in a range of effects, including anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Additionally, TFMPP has been shown to increase the release of serotonin and other neurotransmitters, which can lead to anxiogenic and hallucinogenic effects. TFMPP has also been shown to affect the activity of various enzymes and proteins in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is its potential as a tool for studying serotonin receptors. Additionally, TFMPP has been shown to have potential therapeutic effects, which could be explored further in lab experiments. However, TFMPP also has limitations as a research tool. It is a complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, TFMPP has been classified as a designer drug, which can limit its availability for research purposes.

Future Directions

For research on TFMPP include exploring its potential therapeutic effects, further understanding its mechanism of action, and improving methods for synthesizing the compound.

Synthesis Methods

The synthesis of TFMPP involves several steps, including the reaction of 3-chloroaniline with trifluoromethylphenylpiperazine in the presence of a catalyst, followed by the reaction of the resulting product with thionyl chloride and then with methyl mercaptan. This process results in the formation of 1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

TFMPP has been studied extensively for its potential therapeutic effects. It has been shown to have anxiogenic and hallucinogenic properties, which have led to its classification as a designer drug. However, TFMPP has also been studied for its potential use in the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, TFMPP has been studied for its potential use as a tool in neuroscience research, particularly in the study of serotonin receptors.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c1-23-17-8-3-2-7-16(17)18(22)21-11-9-20(10-12-21)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJZRCYVUAQNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine

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